molecular formula C22H23N5O3S B2701533 N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide CAS No. 956772-58-0

N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide

Cat. No. B2701533
CAS RN: 956772-58-0
M. Wt: 437.52
InChI Key: KQNCLIDYFPNJGF-UHFFFAOYSA-N
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Description

“N-(2-{2-acetyl-3’-methyl-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-5-yl}phenyl)methanesulfonamide” is a complex organic compound. It is related to the family of bipyrazole compounds . Bipyrazole compounds have been synthesized and studied for their potential biological activities .


Chemical Reactions Analysis

Bipyrazole compounds and their complexes have been studied for their reactivity . They have been found to interact with DNA, which has been studied by absorption titration, viscosity measurement, ethidium bromide displacement titration, and molecular docking study . The specific chemical reactions involving “N-(2-{2-acetyl-3’-methyl-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-5-yl}phenyl)methanesulfonamide” are not detailed in the available resources.

Scientific Research Applications

Structural Analysis and Supramolecular Assembly

The structural study of nimesulide derivatives, closely related to the chemical structure , involves analyzing the nature of intermolecular interactions through X-ray powder diffraction data, Hirshfeld surface analyses, and DFT optimized molecular geometries. These studies provide insights into the cyclic rings and framework architectures formed by hydrogen bonds and other interactions, enhancing our understanding of supramolecular assembly mechanisms (Dey et al., 2015).

Synthetic Methodologies and Catalysis

Research has also focused on new synthetic pathways and catalytic processes involving related sulfonamide derivatives. For instance, the development of bidentate ligands for metal-mediated catalytic asymmetric synthesis showcases the potential of sulfonamide derivatives in facilitating enantioselective reactions. This opens up new avenues for synthesizing complex organic compounds with high stereochemical control (Wipf & Wang, 2002).

Biological Activity Studies

The analysis of sulfonamide derivatives extends into biological activity investigations. For example, sulfonamide compounds derived from dopamine have been synthesized and evaluated for their antioxidant and antiacetylcholinesterase activities. These studies highlight the therapeutic potential of sulfonamide derivatives in addressing oxidative stress and neurodegenerative diseases (Göçer et al., 2013).

Interaction and Reactivity Studies

Further research explores the interactions and reactivity of sulfonamide derivatives with various substrates, demonstrating their versatility in chemical reactions. For instance, the microbial reduction of sulfonamide compounds to produce chiral intermediates showcases the application of biocatalysis in synthesizing enantiomerically pure substances. This highlights the potential of using microbial cultures for environmentally friendly and selective synthetic processes (Patel et al., 1993).

Future Directions

Bipyrazole compounds and their derivatives have been the subject of ongoing research due to their potential biological activities . Future research could focus on the synthesis, characterization, and study of the biological activities of “N-(2-{2-acetyl-3’-methyl-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-5-yl}phenyl)methanesulfonamide” and related compounds .

properties

IUPAC Name

N-[2-[2-acetyl-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-15-19(14-26(23-15)17-9-5-4-6-10-17)22-13-21(24-27(22)16(2)28)18-11-7-8-12-20(18)25-31(3,29)30/h4-12,14,22,25H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNCLIDYFPNJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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